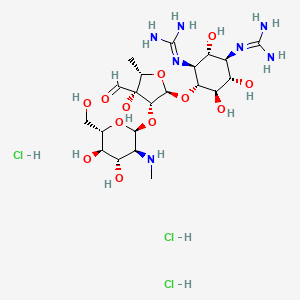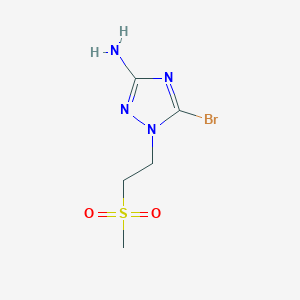
Kadcoccilactone L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccilactone L involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Techniques such as microbial transformation and biocatalysis are being explored to enhance the efficiency of production .
化学反応の分析
Types of Reactions: Kadcoccilactone L undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Kadcoccilactone L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-tumor, anti-HIV, and anti-inflammatory properties
作用機序
The mechanism of action of Kadcoccilactone L involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes such as protein tyrosine phosphatase 1B and acetylcholinesterase, inhibiting their activity.
Pathways Involved: The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
類似化合物との比較
Kadcoccilactone L is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Kadcoccilactone T: Another triterpenoid from Kadsura coccinea with similar inhibitory activities.
Kadnanolactone H and I: Structurally similar compounds from Kadsura ananosma, differing in stereochemistry.
These compounds share some biological activities but differ in their specific molecular interactions and therapeutic potential .
特性
分子式 |
C30H34O6 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
(1R,2S,5R,13S,15R,26R)-13,26-dihydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),17,19,23-hexaene-8,21-dione |
InChI |
InChI=1S/C30H34O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-12,20-23,31,34H,7-8,13-14H2,1-5H3/t20-,21+,22-,23+,29-,30-/m1/s1 |
InChIキー |
DMOCICSLTAAKOU-VBLYNVHQSA-N |
異性体SMILES |
CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
正規SMILES |
CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)

![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13065751.png)


![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)

![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)



![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)
